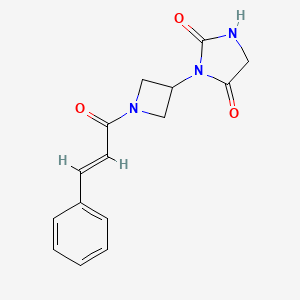
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a cyclic imide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, it has been found to exhibit potent antiviral activity against herpes simplex virus type 1 and 2.
Wirkmechanismus
The mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. Additionally, it may interfere with viral replication by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects:
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione for lab experiments include its potent biological activities and its potential as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione needs to be further elucidated to understand its biological activities.
Synthesemethoden
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been synthesized through various methods, including the reaction of cinnamoyl chloride with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. Another method involves the reaction of cinnamoyl azide with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity.
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(7-6-11-4-2-1-3-5-11)17-9-12(10-17)18-14(20)8-16-15(18)21/h1-7,12H,8-10H2,(H,16,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVIHDCRRAZQY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

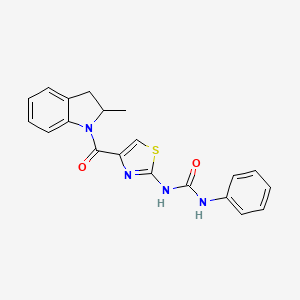

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)
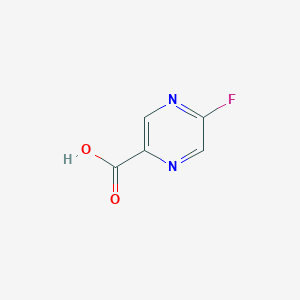

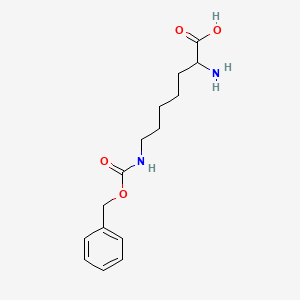
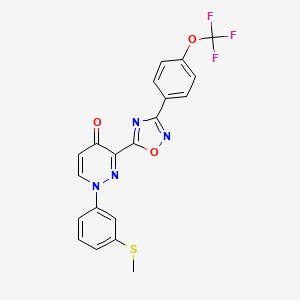
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)


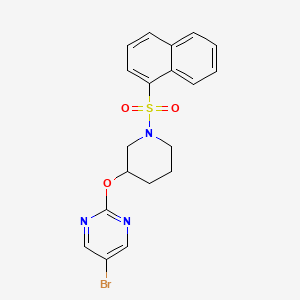
![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)